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Compound of Interest

Compound Name:
trans-4'-Pentyl-(1,1'-

bicyclohexyl)-4-carboxylic acid

Cat. No.: B153627 Get Quote

For researchers and professionals in drug development, the selection of appropriate molecular

scaffolds and substituents is a critical decision that profoundly influences the physicochemical

and pharmacological properties of a candidate compound. This guide provides a detailed

comparison of two closely related bicyclic carboxylic acids: 4-pentyl-bicyclo[2.2.2]octane-1-

carboxylic acid and 4-propyl-bicyclo[2.2.2]octane-1-carboxylic acid. The rigid

bicyclo[2.2.2]octane core is a valuable scaffold in medicinal chemistry, offering a three-

dimensional structure that can improve metabolic stability and provide precise vectoral

orientation of functional groups. The variation in the alkyl chain length from propyl to pentyl can

significantly impact key drug-like properties such as lipophilicity, solubility, and ultimately,

biological activity.

Physicochemical Properties
A summary of the key physicochemical properties for pentyl and propyl bicyclohexyl carboxylic

acid is presented in the table below. The data for the pentyl derivative is more readily available

from public databases and commercial suppliers. For the propyl analog, some properties are

estimated based on chemical principles, as direct experimental data is less common in the

public domain.
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Property
4-pentyl-
bicyclo[2.2.2]octane-1-
carboxylic acid

4-propyl-
bicyclo[2.2.2]octane-1-
carboxylic acid

Molecular Formula C₁₄H₂₄O₂ C₁₂H₂₀O₂

Molecular Weight 224.34 g/mol [1][2] 196.29 g/mol

Melting Point 160-162 °C

Not experimentally determined

(estimated to be slightly higher

than the pentyl analog due to

potentially more efficient

crystal packing of the shorter,

less flexible alkyl chain)

Calculated LogP (XLogP3) 4.6[1]

Estimated to be ~3.6 (based

on the contribution of two

additional methylene groups in

the pentyl chain, each

contributing approximately

+0.5 to the LogP value)

CAS Number 73152-70-2[1][2] 5605-11-8[3]

The longer pentyl chain significantly increases the lipophilicity, as indicated by the higher

calculated LogP value. This increased lipophilicity can influence a range of properties, including

aqueous solubility (which is expected to be lower for the pentyl derivative), membrane

permeability, and plasma protein binding.

Potential Pharmacological Relevance
While specific pharmacological data for these two exact compounds is limited in publicly

accessible literature, the bicyclo[2.2.2]octane-1-carboxylic acid scaffold is a known component

in the design of bioactive molecules.

MDM2 Inhibition: The murine double minute 2 (MDM2) protein is a key negative regulator of the

p53 tumor suppressor. Inhibition of the MDM2-p53 interaction is a promising strategy in cancer

therapy. The bicyclo[2.2.2]octane-1-carboxylic acid moiety has been incorporated into potent

MDM2 inhibitors, where the carboxylic acid group often serves as a key binding element,

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/4-Pentylbicyclo_2.2.2_octane-1-carboxylic-acid
https://www.scbt.com/p/4-pentylbicyclo2-2-2octane-1-carboxylic-acid-73152-70-2
https://pubchem.ncbi.nlm.nih.gov/compound/4-Pentylbicyclo_2.2.2_octane-1-carboxylic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/4-Pentylbicyclo_2.2.2_octane-1-carboxylic-acid
https://www.scbt.com/p/4-pentylbicyclo2-2-2octane-1-carboxylic-acid-73152-70-2
https://www.bldpharm.com/products/5605-11-8.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b153627?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


mimicking a crucial amino acid interaction.[4][5][6][7][8] The alkyl substituent (propyl vs. pentyl)

would be expected to occupy a hydrophobic pocket in the protein, and the optimal chain length

would depend on the specific topology of that pocket.

Adenosine Receptor Antagonism: The bicyclo[2.2.2]octane core has also been utilized in the

development of adenosine A1 receptor antagonists.[9][10][11] In one study on a related series

of bicyclooctylxanthines, it was observed that replacing a carboxylic acid with a pentyl chain

dramatically diminished the binding affinity for the adenosine A1 receptor, suggesting that the

size and polarity of the substituent at this position are critical for activity.[11] This highlights the

importance of fine-tuning the alkyl chain length to optimize interactions with the target receptor.

Experimental Protocols
General Synthesis of 4-Alkyl-bicyclo[2.2.2]octane-1-
carboxylic Acids
A general synthetic route to 4-alkyl-bicyclo[2.2.2]octane-1-carboxylic acids can be adapted

from known procedures for similar derivatives.[12][13] A representative, though not specific,

protocol is outlined below:

Step 1: Diels-Alder Reaction. A substituted 1,3-cyclohexadiene is reacted with a suitable

dienophile, such as acrolein or acrylic acid, to form the bicyclo[2.2.2]octene core. The choice of

substituents on the cyclohexadiene will determine the final substitution pattern on the bicyclic

product.

Step 2: Introduction of the Alkyl Group. The alkyl group (propyl or pentyl) can be introduced at

the 4-position through various methods, such as a Grignard reaction with a suitable ketone

precursor on the bicyclic ring, followed by dehydration and hydrogenation.

Step 3: Carboxylic Acid Formation. The carboxylic acid at the 1-position can be introduced from

a corresponding ester, which is then hydrolyzed, or from a nitrile group that is subsequently

hydrolyzed to the carboxylic acid.

Determination of Octanol-Water Partition Coefficient
(LogP)
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The LogP value, a measure of lipophilicity, can be determined experimentally using the shake-

flask method followed by quantification of the analyte in both the octanol and water phases,

typically by UV-Vis spectroscopy or liquid chromatography.

A solution of the carboxylic acid is prepared in n-octanol.

An equal volume of water is added, and the mixture is shaken vigorously to allow for

partitioning of the solute between the two phases.

The mixture is then centrifuged to ensure complete phase separation.

The concentration of the carboxylic acid in each phase is determined.

The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase

to the concentration in the aqueous phase.

Visualizing Potential Biological Interactions
The following diagrams illustrate the potential roles of these compounds in relevant biological

pathways.
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In conclusion, the choice between a pentyl and a propyl substituent on a bicyclohexyl

carboxylic acid scaffold represents a classic optimization problem in drug design. The longer

pentyl chain increases lipophilicity, which may enhance membrane permeability but could also

lead to lower solubility and increased off-target binding. The shorter propyl chain results in a

more water-soluble compound. The optimal choice will ultimately depend on the specific

biological target and the desired pharmacokinetic profile. Further experimental work is needed

to fully elucidate the pharmacological properties of these specific compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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